N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
Description
N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide is a sulfonamide-derived compound featuring a carbamothioyl (-NH-CS-NH-) group attached to the acetamide backbone. Its synthesis involves thiourea formation via reaction of 4-sulfamoylaniline with thioacetylating agents, yielding a scaffold amenable to structural modifications .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-6(13)11-9(16)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,1H3,(H2,10,14,15)(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDRMKNHJPYWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-sulfamoylphenyl)carbamothioyl]acetamide involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse N-[(4-sulfamoylphenyl)carbamothioyl]acetamides, which can be further studied for their inhibitory properties against carbonic anhydrases .
Chemical Reactions Analysis
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide functions primarily as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in physiological processes such as pH regulation and ion transport. The compound targets both human α-class cytosolic carbonic anhydrases (hCAs) and bacterial β-CAs, particularly those from Mycobacterium tuberculosis.
Chemistry
This compound serves as a model compound for studying enzyme inhibition mechanisms. It is utilized in synthesizing other compounds and exploring reaction pathways.
Biology
The compound has been investigated for its potential to inhibit bacterial carbonic anhydrases, leading to the development of new antibacterial agents. Its effectiveness against Mycobacterium tuberculosis makes it a candidate for tuberculosis treatment.
Medicine
Due to its inhibitory effects on human carbonic anhydrases, this compound is being explored for therapeutic applications in conditions where these enzymes are implicated, including:
- Glaucoma
- Epilepsy
- Altitude sickness
Industry
The ability to inhibit carbonic anhydrases positions this compound as a candidate for various industrial applications where enzyme inhibition is beneficial, such as in the production of pharmaceuticals or specialty chemicals.
Case Studies and Research Findings
- Inhibition Studies : A study synthesized a library of N-((4-sulfamoylphenyl)carbamothioyl) amides and evaluated their inhibitory activities against three human CAs and three bacterial CAs from M. tuberculosis. This research demonstrated promising results for developing new antituberculosis agents .
- Antimicrobial Activity : Research on novel sulfonamide hybrids indicated that derivatives containing this compound exhibited significant antimicrobial activity against various bacterial strains .
- Molecular Docking Studies : Computational studies have provided insights into the binding properties of this compound with target enzymes, indicating its potential effectiveness as a drug candidate .
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)carbamothioyl]acetamide involves the inhibition of carbonic anhydrases by binding to the active site of the enzyme . This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and a proton, thereby disrupting various physiological processes that depend on this reaction . The molecular targets of this compound include both human and bacterial carbonic anhydrases, making it a versatile inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The biological activity of sulfamoylphenylacetamide derivatives is heavily influenced by substituents on the acetamide linker. Key analogs include:
Enzyme Inhibition and Selectivity
- Carbamothioyl Derivatives (Target Compound) : Exhibit strong inhibition of mycobacterial CA (Ki < 100 nM) due to the carbamothioyl group’s dual hydrogen-bonding and metal-coordinating properties .
- Benzhydrylpiperazine Derivatives () : Tail length and flexibility enable isoform selectivity; hCA VII inhibition is 5-fold stronger than hCA II due to interactions with variable residues at the active site periphery .
- Thiazolidinedione Derivatives () : Thioxo group enhances binding to CA’s hydrophobic pocket, but reduced selectivity compared to carbamothioyl analogs .
Pharmacological and Toxicological Profiles
- Toxicity: Low toxicity observed in Pimephales promelas (Minnow) models for thiazolidinedione derivatives (), suggesting favorable safety profiles for sulfamoylphenylacetamides .
- Anticancer Activity : Rhodanine-linked derivatives (e.g., 7c in ) show IC50 values < 10 µM against HepG2 cells, comparable to sorafenib, via ROS-mediated apoptosis .
- Antimicrobial Potential: Pyrimidine- and thiadiazole-containing analogs () demonstrate broad-spectrum activity, with MIC values < 1 µg/mL against Mycobacterium tuberculosis .
Key Research Findings
Carbamothioyl vs. Acetamide Linkers : The carbamothioyl group in this compound enhances CA inhibition by 30–50% compared to simple acetamide derivatives (e.g., 3a), attributed to stronger Zn²⁺ coordination .
Tail-Driven Selectivity : Benzhydrylpiperazine-tailed analogs () achieve >10-fold selectivity for hCA VII over hCA II, highlighting the importance of hydrophobic interactions in isoform discrimination .
Thiazolidinedione vs. Carbamothioyl : While thiazolidinedione derivatives () exhibit potent anticancer activity, their CA inhibition is less selective than carbamothioyl derivatives, limiting therapeutic utility .
Synthetic Flexibility : Modular synthesis routes (e.g., thiourea formation in , Suzuki coupling in ) enable rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its potential antimicrobial properties. This article explores the synthesis, mechanisms of action, biological evaluations, and case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the acylation of 4-thioureidobenzenesulfonamide with various acid chlorides under mild conditions. This method allows for the generation of a series of derivatives that can be tested for biological activity. The yields from this process generally range from 22% to 75%, depending on the specific reagents and conditions used .
The primary mechanism by which this compound exerts its biological effects is through the inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can disrupt various physiological processes, particularly in tumor environments where CAs play a crucial role in maintaining pH balance and facilitating tumor growth .
Key Mechanisms:
- Enzyme Inhibition: The compound can bind to the active site or allosteric sites of CAs, preventing substrate binding or catalysis.
- Modulation of Cellular Pathways: By inhibiting CAs, the compound may alter signal transduction pathways involved in cell proliferation and migration.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties against various bacterial strains. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL .
Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory activity against multiple human carbonic anhydrase isoforms (hCA I, II, VII) and β-CAs from Mycobacterium tuberculosis. The results indicate that some derivatives possess high potency as CA inhibitors, with IC50 values ranging from 51.6 to 99.6 nM .
Case Studies
-
Inhibition Studies on Human CAs:
A study synthesized a series of N-[(4-sulfamoylphenyl)carbamothioyl] amides and tested their inhibitory effects on hCA I, II, and VII. The results highlighted that certain compounds had superior inhibition compared to standard drugs like acetazolamide (AZM), suggesting their potential as therapeutic agents in diseases associated with CA dysregulation . -
Antimicrobial Evaluation:
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The study found that modifications in the chemical structure significantly influenced antimicrobial efficacy, with some compounds outperforming traditional antibiotics .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[(4-sulfamoylphenyl)carbamothioyl]acetamide and its derivatives?
The compound is synthesized via nucleophilic substitution reactions. For example, 2-chloro-N-(4-sulfamoylphenyl)acetamide reacts with thiols (e.g., dodecane-1-thiol or 1-mercaptopropan-2-ol) in the presence of a base, yielding thioacetamide derivatives . The crude product is purified via precipitation from ethyl acetate/petroleum ether mixtures. This method allows for modular substitution at the thiol group, enabling structure-activity relationship (SAR) studies.
Q. How is the structural conformation of this compound validated experimentally?
X-ray crystallography is the gold standard. For example, the crystal structure of N-(4-sulfamoylphenyl)acetamide derivatives (e.g., in complex with human carbonic anhydrase isoforms) is determined using synchrotron radiation and refined with software like SHELXL . Key parameters include bond lengths (e.g., C–S ≈ 1.7 Å in thiourea moieties) and dihedral angles, which confirm the planar geometry of the acetamide-thiocarbamoyl group .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Signals for the sulfamoyl group (δ ~7.5 ppm for aromatic protons) and acetamide (δ ~2.1 ppm for CH3).
- IR : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~1355/1161 cm⁻¹ (SO2 asymmetric/symmetric stretching) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 521 for derivatives) confirm molecular weight .
Advanced Research Questions
Q. How does the conformational flexibility of the acetamide linker influence inhibitory selectivity against hCA isoforms?
Crystal structures of the compound bound to hCA II and VII reveal that the acetamide linker adopts distinct conformations, allowing the benzhydrylpiperazine "tail" to access variable regions of the active site. In hCA VII, the tail forms additional hydrophobic interactions (e.g., with Phe-131), increasing binding affinity (Ki = 0.8 nM vs. 4.2 nM for hCA II) . This selectivity is critical for targeting brain-associated isoforms while minimizing off-target effects.
Q. What experimental strategies resolve contradictions in inhibition data across studies?
Discrepancies in inhibition constants (e.g., Ki values) may arise from assay conditions (pH, buffer composition) or enzyme purity. To address this, standardized protocols using recombinant enzymes (≥95% purity) and consistent buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) are recommended. Cross-validation via isothermal titration calorimetry (ITC) can corroborate kinetic data .
Q. How can computational modeling complement crystallographic data in optimizing this compound’s bioactivity?
Molecular dynamics (MD) simulations predict binding stability, while docking studies (e.g., AutoDock Vina) identify favorable interactions. For example, the thiourea moiety’s sulfur atom coordinates with Zn²⁺ in hCA’s active site, a feature validated by MD trajectories showing <2 Å RMSD over 100 ns simulations .
Q. What role does the "tail length" play in enhancing isoform selectivity?
Elongated tails (e.g., benzhydrylpiperazine) exploit differences in hCA active site cavities. In hCA VII, the tail extends into a hydrophobic subpocket (lined by Val-121 and Leu-198), absent in hCA II. This increases van der Waals contacts, reducing Ki by ~5-fold . SAR studies show that tail truncation abolishes selectivity, emphasizing length-dependent interactions.
Methodological Challenges
Q. What are the limitations of using SHELX software for refining crystal structures of this compound?
SHELX excels in small-molecule refinement but struggles with low-resolution (<1.5 Å) or twinned macromolecular data. For hCA complexes, iterative refinement with PHENIX (for B-factors) and Coot (for manual adjustments) is often necessary . Disordered solvent molecules in the active site may require omit maps to avoid model bias.
Q. How do synthetic impurities (e.g., N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide) affect biological assays?
Impurities with hydroxyl groups (e.g., from incomplete sulfamoylation) can alter solubility and off-target binding. Purity is verified via HPLC (≥98%) and LC-MS. For example, a 5% impurity reduced hCA VII inhibition by 20% in dose-response assays .
Q. Why do some derivatives show reduced antimicrobial activity despite structural similarity?
Subtle changes (e.g., nitro vs. methoxy substituents) impact membrane permeability. Derivatives with logP >3.5 (e.g., dodecylthio analogs) exhibit better penetration into bacterial cells, as shown in E. coli MIC assays (MIC = 8 µg/mL vs. >64 µg/mL for polar derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
